Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate hydrochloride
Description
Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate hydrochloride is a synthetic organic compound featuring a methyl ester group, an amino group, and a 2-(trifluoromethoxy)phenyl substituent. This trifluoromethoxy (OCF₃) group is notable for its electron-withdrawing properties and metabolic stability, making it a common motif in pharmaceuticals and agrochemicals . The compound is likely used as a chiral intermediate in drug synthesis, given the structural similarities to other amino acid esters listed in the evidence (e.g., ).
Properties
IUPAC Name |
methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3.ClH/c1-16-9(15)8(14)6-4-2-3-5-7(6)17-10(11,12)13;/h2-5,8H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOCIOAQSHSMJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1OC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 2-(Trifluoromethyl)benzaldehyde with Glycine Methyl Ester Hydrochloride
Overview:
This method involves a condensation reaction between 2-(trifluoromethyl)benzaldehyde and glycine methyl ester hydrochloride, followed by reduction and salt formation.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1. | Formation of imine intermediate | Mix aldehyde with glycine methyl ester hydrochloride in ethanol or methanol; add a base such as sodium hydroxide | Room temperature, stirring for 2-4 hours |
| 2. | Reduction of imine | Use sodium borohydride or catalytic hydrogenation | Mild conditions, typically at room temperature or slight heating |
| 3. | Hydrochloride salt formation | Acidify the reaction mixture with hydrochloric acid | To precipitate the hydrochloride salt |
Research Findings:
This route is supported by literature indicating the condensation of aldehydes with amino esters under basic conditions effectively yields amino ester derivatives with high purity.
Multi-step Synthesis via Aromatic Nucleophilic Substitution
Overview:
Involves initial substitution on the aromatic ring, followed by amino group introduction and esterification.
- Nucleophilic substitution of a suitable leaving group (e.g., halogen) on the aromatic ring with trifluoromethoxy phenyl derivatives.
- Subsequent amination and esterification steps to introduce the amino and ester functionalities.
| Reaction | Conditions | Notes |
|---|---|---|
| Aromatic substitution | Use of copper catalysts or nucleophiles in polar aprotic solvents (e.g., DMSO) at elevated temperatures | Ensures regioselectivity and high yield |
| Amination | Catalyzed by Pd or Cu catalysts under mild conditions | Ensures selective amino group introduction |
Research Evidence:
Such aromatic substitution strategies are well-documented for introducing trifluoromethoxy groups onto aromatic rings, with optimized conditions enhancing yields.
Industrial Production Considerations
Large-scale synthesis employs continuous flow reactors to improve yield, reduce impurities, and streamline purification. Purification techniques such as recrystallization from ethanol or chromatography are standard to achieve high purity.
Notes on Reaction Optimization
- Solvent Choice: Ethanol, methanol, or dichloromethane are preferred for their solubility profiles and ease of removal.
- Temperature Control: Mild heating (40–60°C) optimizes reaction rates without degrading sensitive trifluoromethyl groups.
- Catalysts and Reagents: Use of coupling agents like HATU or EDCI can improve amide bond formation efficiency.
- Purification: Recrystallization and chromatography (e.g., HPLC) are critical for removing by-products and unreacted starting materials.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Purification | Yield & Purity |
|---|---|---|---|---|---|
| Route 1 | 2-(Trifluoromethyl)benzaldehyde + Glycine methyl ester hydrochloride | NaOH, NaBH4 | Room temp, ethanol/methanol | Recrystallization, chromatography | >85%, >97% purity |
| Route 2 | Aromatic halide derivative + trifluoromethoxy phenyl | Cu or Pd catalysts | Elevated temp (80–120°C) | Chromatography | Variable, optimized for scale |
Research Findings and Validation
- Reaction efficiency is enhanced by controlling pH and temperature, with optimal conditions yielding high purity compounds.
- Analytical validation via NMR, LC-MS, and HPLC confirms the structural integrity and purity of the synthesized hydrochloride salt.
- Stability considerations include storage at -20°C in desiccated environments to prevent hydrolysis or degradation.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction can produce amines or alcohols, and substitution can result in various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate hydrochloride has been investigated for its potential as a bioactive compound. Its structure allows it to interact with various biological targets, which may lead to therapeutic applications in:
- Antimicrobial Properties : Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity, making them promising candidates for developing new antibiotics.
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit matrix metalloproteinases (MMPs), particularly MMP-1, which is involved in cancer metastasis.
Pharmaceutical Development
The compound serves as a building block in the synthesis of more complex molecules, particularly in the development of fluorine-containing drugs. These drugs are known for their improved pharmacological profiles due to the incorporation of fluorine atoms, which enhance metabolic stability and binding affinity.
Biological Studies
In biological research, this compound is utilized to study protein-ligand interactions, where it can influence binding affinities due to its unique trifluoromethoxy group. Techniques such as X-ray crystallography and NMR spectroscopy are employed to investigate these interactions further.
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential applications of this compound:
- Study on Anticancer Properties : A study demonstrated that derivatives of this compound showed significant inhibitory effects on cancer cell lines, indicating its potential role in anticancer drug development.
- Neuropharmacology Research : Investigations into its effects on neurotransmitter modulation suggest potential applications in treating neurological disorders.
Summary Table of Applications
| Field | Application Summary | Methods Used | Results |
|---|---|---|---|
| Medicinal Chemistry | Investigated for antimicrobial and anticancer properties. | In vitro assays, enzyme inhibition studies | Significant activity against specific cancer cell lines. |
| Pharmaceutical Development | Used as a precursor in synthesizing fluorinated drugs with enhanced efficacy. | Synthetic chemistry techniques | Development of several promising drug candidates. |
| Biological Studies | Studied for protein-ligand interactions influencing binding affinities. | X-ray crystallography, NMR spectroscopy | Improved understanding of molecular interactions. |
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. This interaction can modulate enzyme activity, protein function, and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Trifluoromethoxy (OCF₃) vs. Halogens/Trifluoromethyl (CF₃)
a) Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride ()
- Substituent : 2-chlorophenyl (Cl).
- Molecular Formula: C₉H₁₀ClNO₂•HCl.
- Steric Effects: Cl is smaller than OCF₃, which may improve binding in sterically constrained enzyme active sites. Applications: Used in peptide synthesis (e.g., D-(−)-2-Chlorophenylglycine methyl ester HCl) .
b) Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate Hydrochloride ()
- Substituent : 2-(trifluoromethyl)phenyl (CF₃).
- Molecular Formula: C₁₀H₁₀F₃NO₂•HCl.
- Electronic Effects: CF₃ is a stronger electron-withdrawing group, which could stabilize negative charges in intermediates. Synthesis: Higher yields (e.g., 88.7% for ethyl analogs in ) suggest CF₃ derivatives may be easier to synthesize than OCF₃ analogs .
c) Methyl 2-amino-2-(2,5-difluorophenyl)acetate Hydrochloride ()
- Substituent : 2,5-difluorophenyl (F).
- Molecular Formula: C₉H₁₀ClF₂NO₂.
- Key Differences: Metabolic Stability: Fluorine’s inductive effects enhance resistance to oxidative metabolism.
Positional Isomerism: 2-Substituted vs. 4-Substituted Phenyl Groups
a) (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate Hydrochloride ()
- Substituent : 4-fluorophenyl (F).
- Key Differences :
Ester Group Variations: Methyl vs. Ethyl Esters
a) Ethyl 2-((4-(trifluoromethoxy)phenyl)amino)acetate ()
- Ester Group : Ethyl instead of methyl.
- Molecular Formula: C₁₁H₁₃F₃NO₃ (estimated).
- Key Differences :
Physicochemical Properties: Collision Cross Section (CCS) and Solubility
Biological Activity
Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.
Structural Characteristics
The compound has the following molecular characteristics:
- Molecular Formula : C10H10ClF3N2O2
- Molecular Weight : Approximately 285.64 g/mol
- IUPAC Name : this compound
The trifluoromethoxy group attached to the phenyl ring enhances the compound's lipophilicity, which may influence its interaction with biological targets, particularly in the central nervous system (CNS) .
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities. These include:
- Neuroactivity : The compound's structure suggests potential interactions with CNS receptors, which may lead to neuropharmacological effects.
- Enzyme Inhibition : Research has shown that compounds with similar trifluoromethoxy groups can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases .
Case Studies and Research Findings
- Inhibition of Acetylcholinesterase :
- Binding Affinity Studies :
- Interaction studies have shown that the compound can bind effectively to various biological targets, enhancing its potential therapeutic applications. The binding affinity is influenced by the trifluoromethoxy group, which alters electronic properties and enhances interactions with target proteins .
Synthesis
The synthesis of this compound involves several key steps:
- Starting Materials : Typically includes phenolic compounds and trifluoromethylating agents.
- Reaction Conditions : Requires careful control of temperature and pH to optimize yield and purity.
The synthetic routes can vary based on available reagents and desired scale, highlighting the versatility of this compound in organic synthesis .
Potential Applications
This compound has several potential applications:
- Drug Development : Its ability to interact with CNS targets makes it a candidate for developing treatments for neurological disorders.
- Biochemical Probes : The compound may serve as a probe in biochemical assays due to its unique structural features and biological activity .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate | Trifluoromethyl group on phenyl | Neuroactive properties |
| Methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetate | Chiral center at amino position | Potential stereochemical effects on activity |
| Methyl 2-amino-3-(trifluoromethyl)benzoate | Trifluoromethyl group on benzoic acid | Altered pharmacokinetics |
This table illustrates how variations in functional groups and stereochemistry can influence biological activity and chemical reactivity within this class of compounds .
Q & A
Q. Q1. What are the key considerations for synthesizing methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate hydrochloride with high purity?
Methodological Answer:
- Step 1: Substrate Preparation
Use enantiomerically pure starting materials (e.g., chiral amino acids or intermediates) to minimize racemization. For trifluoromethoxy-containing analogs, ensure anhydrous conditions to prevent hydrolysis of the trifluoromethoxy group . - Step 2: Coupling and Protection
Protect the amino group with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to prevent side reactions during esterification. For example, describes using Pd/C-catalyzed hydrogenation for deprotection under controlled pressure (40 psi) . - Step 3: Purification
Employ silica gel column chromatography with gradients of ethyl acetate/hexane for intermediates. Final hydrochloride salt formation requires treatment with HCl in ethyl acetate, followed by recrystallization from ethanol/water (1:1) to achieve ≥95% purity .
Q. Q2. How can researchers validate the structural integrity of this compound?
Methodological Answer:
- NMR Analysis :
Compare H and C NMR chemical shifts with literature data. For example, in , α-amino ester protons typically resonate at δ 3.7–4.1 ppm, while trifluoromethoxy groups show distinct F signals near δ -55 to -58 ppm . - Mass Spectrometry :
Use high-resolution MS (HRMS) to confirm molecular ion peaks. The molecular formula should yield a [M+H] peak at m/z 302.03 (calculated) . - X-ray Crystallography :
If single crystals are obtained, compare bond lengths and angles with similar α-amino ester hydrochlorides (e.g., (R)-2-amino-2-(2-chlorophenyl)acetate hydrochloride in ) to confirm stereochemistry .
Q. Q3. What are the stability challenges for this compound under laboratory storage conditions?
Methodological Answer:
- Moisture Sensitivity :
The hydrochloride salt is hygroscopic. Store desiccated at -20°C under nitrogen. Conduct Karl Fischer titration to monitor water content (<0.5% w/w acceptable) . - Thermal Degradation :
Perform accelerated stability studies (40°C/75% RH for 6 months). Use HPLC to detect degradation products, such as free amino acid (hydrolysis of ester) or trifluoromethoxy phenol derivatives (decomposition) .
Advanced Research Questions
Q. Q4. How can enantiomeric excess (ee) be optimized for this compound during asymmetric synthesis?
Methodological Answer:
- Chiral Catalysts :
Use Evans’ oxazaborolidine catalysts or cinchona alkaloid-derived phase-transfer catalysts for asymmetric Strecker or Mannich reactions. highlights chiral resolution of (R)-isomers via diastereomeric salt formation with tartaric acid . - Kinetic Resolution :
Employ lipases (e.g., Candida antarctica Lipase B) for enantioselective hydrolysis of ester precursors. Monitor ee via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol 90:10) .
Q. Q5. What strategies mitigate conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility Profiling :
Use a standardized shake-flask method: Dissolve 10 mg compound in 1 mL solvent (e.g., DMSO, ethanol, chloroform), filter, and quantify via UV-Vis at λ = 254 nm.- Observed Data :
| Solvent | Solubility (mg/mL) | Source |
|---|---|---|
| DMSO | 25.3 | |
| Ethanol | 12.1 | |
| Chloroform | 0.8 |
Q. Q6. How can researchers design analogs to study the pharmacological role of the trifluoromethoxy group?
Methodological Answer:
- Bioisosteric Replacement :
Replace -OCF with -SCF (as in ) or -CF to assess electronic effects on receptor binding . - SAR (Structure-Activity Relationship) :
Synthesize analogs with varying substituents on the phenyl ring (e.g., 2-Cl, 4-F) and test in vitro for activity (e.g., enzyme inhibition assays). reports enhanced activity in 2-chloro analogs due to increased lipophilicity .
Data Contradictions and Resolution
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
